![molecular formula C12H9NO5 B13197612 2-[5-(3-Nitrophenyl)furan-2-yl]acetic acid](/img/structure/B13197612.png)
2-[5-(3-Nitrophenyl)furan-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(3-Nitrophenyl)furan-2-yl]acetic acid is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a 3-nitrophenyl group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Nitrophenyl)furan-2-yl]acetic acid typically involves multi-step organic reactions. One common method includes the bromination of a furan derivative followed by a nucleophilic substitution reaction with a nitrophenyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(3-Nitrophenyl)furan-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are common.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated furan derivatives.
Applications De Recherche Scientifique
2-[5-(3-Nitrophenyl)furan-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-[5-(3-Nitrophenyl)furan-2-yl]acetic acid involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol. This inhibition can help manage complications related to diabetes . The nitrophenyl group plays a crucial role in the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furoic acid: A simpler furan derivative with a carboxylic acid group.
5-Nitro-2-furancarboxylic acid: Contains a nitro group and a carboxylic acid group on the furan ring.
2-(5-Nitro-2-furyl)acetic acid: Similar structure but with different substitution patterns.
Uniqueness
2-[5-(3-Nitrophenyl)furan-2-yl]acetic acid is unique due to the presence of both a nitrophenyl group and an acetic acid moiety, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H9NO5 |
|---|---|
Poids moléculaire |
247.20 g/mol |
Nom IUPAC |
2-[5-(3-nitrophenyl)furan-2-yl]acetic acid |
InChI |
InChI=1S/C12H9NO5/c14-12(15)7-10-4-5-11(18-10)8-2-1-3-9(6-8)13(16)17/h1-6H,7H2,(H,14,15) |
Clé InChI |
PSRIKGNIXGDHMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


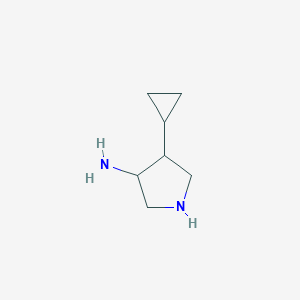
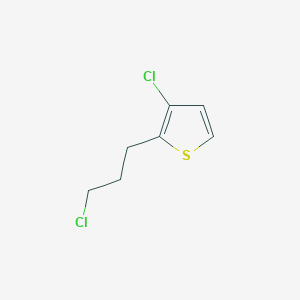
![4-[(2-Methylbenzyl)amino]butanoic acid](/img/structure/B13197533.png)
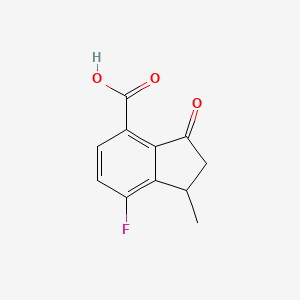
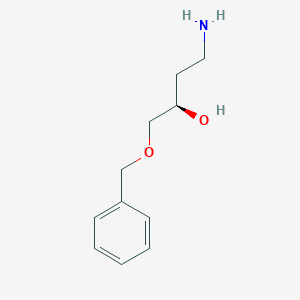
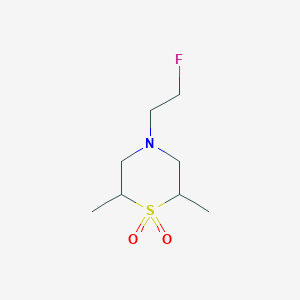
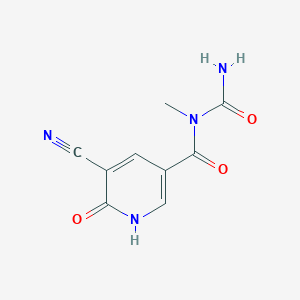
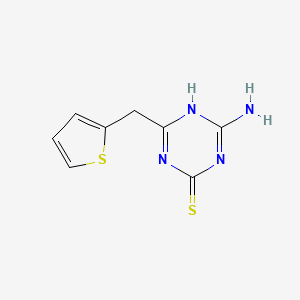
![Benzyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13197579.png)
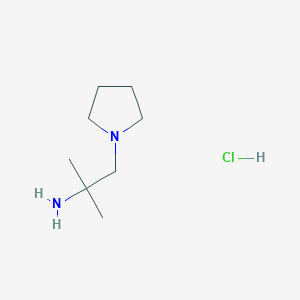


![1-[2-(4-aminopyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13197604.png)
![3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine](/img/structure/B13197616.png)
